molecular formula C7H3F4N3O3 B14295731 4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine CAS No. 116367-42-1

4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine

Cat. No.: B14295731
CAS No.: 116367-42-1
M. Wt: 253.11 g/mol
InChI Key: UHIFJOSHLIXHKC-UHFFFAOYSA-N
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Description

4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine is a chemical compound known for its unique structure and properties It is characterized by the presence of two difluoromethoxy groups and an isocyanate group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine typically involves the reaction of 4,6-dihydroxy-2-isocyanatopyrimidine with difluoromethylating agents. One common method includes the use of difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The difluoromethoxy groups contribute to the compound’s stability and lipophilicity, enhancing its ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(difluoromethoxy)-2-methylthiopyrimidine
  • 4,6-Bis(difluoromethoxy)-2-methylsulfanylpyrimidine

Uniqueness

4,6-Bis(difluoromethoxy)-2-isocyanatopyrimidine is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. The difluoromethoxy groups also enhance its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

116367-42-1

Molecular Formula

C7H3F4N3O3

Molecular Weight

253.11 g/mol

IUPAC Name

4,6-bis(difluoromethoxy)-2-isocyanatopyrimidine

InChI

InChI=1S/C7H3F4N3O3/c8-5(9)16-3-1-4(17-6(10)11)14-7(13-3)12-2-15/h1,5-6H

InChI Key

UHIFJOSHLIXHKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1OC(F)F)N=C=O)OC(F)F

Origin of Product

United States

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